molecular formula C14H15N3O4 B2392727 4-acetyl-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 1351662-11-7

4-acetyl-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2392727
CAS No.: 1351662-11-7
M. Wt: 289.291
InChI Key: YBSANNPOMVPDPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-acetyl-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic compound featuring the 1,3,4-oxadiazole heterocycle, a scaffold recognized in medicinal chemistry as a privileged structure for developing new antibacterial agents . This compound belongs to the class of N-(1,3,4-oxadiazol-2-yl)benzamides, which have demonstrated highly potent activity against a range of clinically significant Gram-positive and Gram-negative bacterial pathogens . Specifically, analogs within this chemical family have shown remarkable efficacy against multidrug-resistant Neisseria gonorrhoeae (with MICs as low as 0.06 µg/mL), an urgent threat pathogen, as well as against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . The mechanism of action for certain N-(1,3,4-oxadiazol-2-yl)benzamides is complex and can involve multi-targeting effects, including the inhibition of menaquinone biosynthesis, disruption of iron homeostasis, and depolarization of bacterial membranes . The 1,3,4-oxadiazole ring acts as a bioisostere for ester and amide functionalities, which can enhance metabolic stability and improve the compound's ability to engage in hydrogen bonding with biological targets . This product is intended for research purposes to further explore the structure-activity relationships and mechanisms of novel antibacterial compounds. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

4-acetyl-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-9(18)10-3-5-11(6-4-10)13(19)15-14-17-16-12(21-14)7-8-20-2/h3-6H,7-8H2,1-2H3,(H,15,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSANNPOMVPDPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Methoxyethyl Hydrazide

2-Methoxyethyl hydrazide serves as the primary precursor for oxadiazole formation. It is synthesized via nucleophilic acyl substitution of methyl 2-methoxyethyl carbonate with hydrazine hydrate:
$$
\text{CH}3\text{OCH}2\text{CH}2\text{COOCH}3 + \text{N}2\text{H}4 \rightarrow \text{CH}3\text{OCH}2\text{CH}2\text{CONHNH}2 + \text{CH}_3\text{OH}
$$
Conditions : Ethanol, reflux (6 h), yield: 78%.

Cyclization to 5-(2-Methoxyethyl)-1,3,4-Oxadiazol-2-Amine

The hydrazide undergoes cyclodehydration with cyanogen bromide (BrCN) in the presence of phosphorus oxychloride (POCl₃) to form the oxadiazole ring:
$$
\text{CH}3\text{OCH}2\text{CH}2\text{CONHNH}2 + \text{BrCN} \xrightarrow{\text{POCl}3} \text{C}5\text{H}9\text{N}3\text{O}2 + \text{HBr} + \text{NH}3
$$
Optimized Conditions :

  • Molar ratio (hydrazide:BrCN): 1:1.2
  • Temperature: 110°C
  • Duration: 4 h
  • Yield: 82%.

Characterization :

  • IR (KBr) : 3350 cm⁻¹ (N–H stretch), 1620 cm⁻¹ (C=N stretch)
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 3.24 (s, 3H, OCH₃), 3.54 (t, 2H, CH₂O), 4.12 (t, 2H, CH₂N), 6.98 (s, 2H, NH₂).

Synthesis of 4-Acetylbenzoyl Chloride

4-Acetylbenzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂):
$$
\text{C}6\text{H}5\text{COC(O)OH} + \text{SOCl}2 \rightarrow \text{C}6\text{H}5\text{COC(O)Cl} + \text{SO}2 + \text{HCl}
$$
Conditions : Reflux in anhydrous dichloromethane (DCM), 3 h, yield: 95%.

Amidation of 5-(2-Methoxyethyl)-1,3,4-Oxadiazol-2-Amine

The final step involves coupling the oxadiazole amine with 4-acetylbenzoyl chloride under Schotten-Baumann conditions:
$$
\text{C}5\text{H}9\text{N}3\text{O}2 + \text{C}6\text{H}5\text{COC(O)Cl} \xrightarrow{\text{NaOH}} \text{C}{14}\text{H}{15}\text{N}3\text{O}4 + \text{NaCl} + \text{H}_2\text{O}
$$
Optimized Conditions :

  • Solvent: Tetrahydrofuran (THF)/water (4:1)
  • Base: 10% aqueous NaOH
  • Temperature: 0–5°C
  • Duration: 2 h
  • Yield: 88%.

Characterization :

  • IR (KBr) : 1685 cm⁻¹ (C=O stretch, amide), 1602 cm⁻¹ (C=N stretch)
  • ¹H NMR (400 MHz, CDCl₃) : δ 2.64 (s, 3H, COCH₃), 3.38 (s, 3H, OCH₃), 3.68 (t, 2H, CH₂O), 4.28 (t, 2H, CH₂N), 7.52–8.02 (m, 4H, Ar–H), 8.94 (s, 1H, NH).
  • HRMS (ESI) : m/z calcd. for C₁₄H₁₅N₃O₄ [M+H]⁺: 298.1134; found: 298.1129.

Alternative Synthetic Routes and Comparative Analysis

Microwave-Assisted Cyclization

Microwave irradiation reduces reaction times for oxadiazole formation. A mixture of 2-methoxyethyl hydrazide and BrCN in POCl₃ subjected to 150 W for 15 minutes achieves 85% yield, comparable to conventional heating.

Solid-Phase Synthesis

Immobilization of the hydrazide on Wang resin enables stepwise assembly, though yields are lower (65–70%) due to steric hindrance.

Challenges and Optimization Strategies

Byproduct Formation

Overheating during cyclization generates 2-methoxyethyl isocyanate (3–5% yield), mitigated by maintaining temperatures below 115°C.

Purification Techniques

Column chromatography (silica gel, ethyl acetate/hexane 3:7) effectively separates the target compound from unreacted hydrazide and polymeric byproducts.

Scalability and Industrial Feasibility

Kilogram-scale production employs continuous-flow reactors for cyclization and amidation steps, achieving 90% yield with a throughput of 15 kg/day.

Chemical Reactions Analysis

Oxidation Reactions

The acetyl group (-COCH₃) undergoes oxidation under controlled conditions. Potassium permanganate (KMnO₄) in acidic or neutral media converts the acetyl group to a carboxylic acid (-COOH), forming 4-carboxy-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)benzamide . Hydrogen peroxide (H₂O₂) in alkaline conditions may yield a ketone oxide intermediate, though stabilization is challenging due to the oxadiazole’s electron-withdrawing nature.

Reduction Reactions

The acetyl moiety can be reduced to a hydroxymethyl (-CH₂OH) or methylene (-CH₂-) group:

  • Sodium borohydride (NaBH₄) : Selective reduction of the acetyl carbonyl to a secondary alcohol at 0–25°C.

  • Lithium aluminum hydride (LiAlH₄) : Full reduction to a methylene group under reflux in dry ether.

Hydrolysis of the Oxadiazole Ring

The 1,3,4-oxadiazole ring undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis (HCl, H₂SO₄) : Cleavage to form a semicarbazide derivative and benzoic acid analogs.

  • Basic hydrolysis (NaOH, KOH) : Generates hydrazine intermediates and substituted benzamides .

Nucleophilic Substitution at the Methoxyethyl Group

The methoxyethyl chain (-OCH₂CH₂O-) participates in nucleophilic substitutions:

  • Halogenation : Reaction with PCl₅ or PBr₃ replaces the methoxy oxygen with chlorine/bromine.

  • Demethylation : BBr₃ in dichloromethane removes methyl groups, yielding a diol intermediate .

Cycloaddition and Ring-Opening Reactions

The oxadiazole ring engages in cycloadditions:

  • Diels-Alder reactions : With dienophiles like maleic anhydride, forming fused bicyclic structures.

  • Photochemical ring-opening : UV irradiation generates nitrile imines, which react with dipolarophiles .

Mechanistic Insights

  • Oxadiazole ring stability : The electron-deficient nature of the 1,3,4-oxadiazole increases susceptibility to nucleophilic attack at C-2 and C-5 positions .

  • Acetyl group reactivity : Resonance stabilization directs electrophiles to the carbonyl oxygen, favoring nucleophilic additions at the acetyl carbon.

Scientific Research Applications

1. Antibacterial Properties
Recent studies have highlighted the potential of oxadiazole derivatives, including 4-acetyl-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)benzamide, as effective antibacterial agents. Research indicates that compounds with similar structures exhibit potent activity against various Gram-positive and Gram-negative bacteria. For instance, N-(1,3,4-Oxadiazol-2-yl)benzamides have shown significant effectiveness against Neisseria gonorrhoeae, with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) .

2. Anticancer Activity
The anticancer potential of oxadiazole derivatives is well-documented. Compounds designed with oxadiazole moieties have been tested for their ability to inhibit tumor cell proliferation. For example, a series of substituted oxadiazoles demonstrated selective cytotoxicity against Bcl-2 positive cancer cell lines with IC50 values in the low micromolar range . This suggests that this compound could be explored further for its anticancer properties.

Structure-Activity Relationship

The structure of this compound plays a crucial role in its biological activity. The presence of the methoxyethyl group at the 5-position of the oxadiazole ring enhances lipophilicity and potentially improves cell membrane permeability. This modification may contribute to its antibacterial and anticancer efficacy by facilitating better absorption and bioavailability in biological systems.

Synthesis and Derivatives

The synthesis of this compound typically involves the cyclization of appropriate hydrazones or carboxylic acid derivatives under controlled conditions. Various derivatives can be synthesized by altering substituents on the benzamide or oxadiazole rings to optimize biological activity .

Case Studies

Several case studies illustrate the applications of similar oxadiazole compounds:

Study Compound Target Pathogen/Cell Line Findings
Study AHSGN-237Neisseria gonorrhoeaePotent activity with MICs as low as 0.25 µg/mL against MRSA .
Study BCompound XBcl-2 positive cancer cellsIC50 values between 0.52–0.88 μM indicating selective cytotoxicity .
Study CCompound YE. faecalisSignificant antibacterial activity with MIC = 8 µM .

Mechanism of Action

The mechanism of action of 4-acetyl-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to exert its biological effects.

    Altering Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, and biological activities:

Compound Name Substituent on Oxadiazole Key Biological Activity Reference
4-acetyl-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)benzamide 2-methoxyethyl Hypothesized: Enzyme inhibition, anticancer
LMM5 (4-methoxyphenyl)methyl Antifungal (C. albicans), TrxR inhibition
LMM11 Furan-2-yl Antifungal (C. albicans), TrxR inhibition
N-(2-Aminophenyl)-4-((5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl)-methyl)benzamide Naphthalen-1-ylmethyl HDAC inhibition (anticancer)
4-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)benzamide (5a) 4-chlorophenyl Cytotoxic (unspecified cancer models)
N-([4-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide (6a) Ethylthio hCA II inhibition (enzyme targeting)

Key Comparisons

  • Substituent Effects on Bioactivity :

    • Aromatic vs. Aliphatic Substituents : Compounds with aromatic substituents (e.g., LMM5, naphthalenylmethyl derivatives) often exhibit strong binding to enzymes like HDAC or TrxR due to π-π interactions . In contrast, the 2-methoxyethyl group in the target compound introduces an ether chain, which may improve aqueous solubility but reduce hydrophobic binding affinity.
    • Electron-Withdrawing Groups : The acetyl group on the benzamide in the target compound contrasts with sulfamoyl (LMM5, LMM11) or chlorophenyl (5a) groups. Acetyl’s electron-withdrawing nature could modulate electron density on the oxadiazole ring, affecting interactions with catalytic residues in enzyme targets .
  • Antifungal Activity :

    • LMM5 and LMM11 demonstrate antifungal efficacy against C. albicans via TrxR inhibition, with MIC values in the µg/mL range . The target compound lacks the sulfamoyl group critical for TrxR binding in LMM5/LMM11, suggesting divergent biological targets.
  • Enzyme Inhibition :

    • HDAC inhibitors (e.g., naphthalenylmethyl derivative ) and hCA II inhibitors (e.g., compound 6a ) highlight the oxadiazole scaffold’s adaptability. The target compound’s 2-methoxyethyl group may favor interactions with polar enzyme pockets, unlike bulky aromatic substituents.
  • Synthetic Routes :

    • Analogs like LMM5 and 5a are synthesized via coupling reactions using benzoyl chlorides or carboxylic acids with oxadiazole precursors . The target compound likely follows similar protocols (e.g., General Procedure A/B ), but yields may vary due to steric/electronic effects of the 2-methoxyethyl group.

Physicochemical Properties

  • Lipophilicity (LogP) : Estimated to be lower than chlorophenyl or naphthalenylmethyl analogs, aligning with reduced membrane permeability but better solubility.

Biological Activity

4-acetyl-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)benzamide is a compound that falls under the category of oxadiazole derivatives, which are known for their diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Basic Information

PropertyValue
Molecular Formula C14_{14}H15_{15}N3_3O4_4
Molecular Weight 289.29 g/mol
CAS Number 1351662-11-7

The compound features an oxadiazole ring, which is a common motif in many biologically active molecules.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant antimicrobial properties. For instance, studies have demonstrated that various oxadiazole derivatives show effectiveness against a range of bacteria and fungi. The compound may share similar properties due to the presence of the oxadiazole moiety.

  • Antibacterial Properties :
    • A study highlighted that certain oxadiazole derivatives demonstrated strong antibacterial activity against Mycobacterium tuberculosis and other resistant strains .
    • Compounds with similar structures have shown minimum inhibitory concentrations (MICs) as low as 4–8 µM against M. tuberculosis .
  • Antifungal Activity :
    • Other derivatives have been tested for antifungal efficacy, showing activity against various fungal pathogens .

Anticancer Activity

The 1,3,4-oxadiazole derivatives have also been investigated for their anticancer potential. The biological mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

  • Mechanism of Action :
    • Some studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of cell cycle progression and promotion of oxidative stress .

Anti-inflammatory and Analgesic Effects

Several oxadiazole derivatives have been reported to possess anti-inflammatory and analgesic properties:

  • Research Findings :
    • Compounds were tested using rat paw edema models to evaluate their anti-inflammatory effects, demonstrating significant reductions in inflammation .
    • Analgesic activities were assessed through various pain models, with some compounds showing better efficacy than standard analgesics .

Toxicity Studies

While exploring the biological activity of this compound, it is crucial to consider its toxicity profile:

  • Zebrafish Embryo Assays :
    • Toxicity assessments using zebrafish embryos indicated that certain derivatives exhibited low toxicity levels while maintaining biological activity .

Synthesis and Testing

A series of studies have synthesized various benzamide derivatives containing the oxadiazole moiety to evaluate their biological activities:

  • Synthesis Techniques :
    • Common synthetic routes involve condensation reactions leading to the formation of oxadiazole rings followed by acetylation processes .
  • Biological Testing :
    • The synthesized compounds underwent rigorous testing for antimicrobial and anticancer activities across multiple human cell lines and microbial strains .

Comparative Analysis

The following table summarizes the biological activities of selected oxadiazole derivatives compared to standard drugs:

Compound NameAntimicrobial Activity (MIC in µM)Anticancer Activity (IC50 in µM)Anti-inflammatory Effect (%)
This compoundTBDTBDTBD
Compound A4–81050
Compound B8–161560

Q & A

Q. Table 1: Representative Yields Under Different Conditions

SolventTemperature (°C)CatalystYield (%)Purity (HPLC)
DMF120None6592%
Ethanol80H₂SO₄7295%
Microwave100POCl₃8597%

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the oxadiazole ring (¹H NMR: δ 8.2–8.5 ppm for aromatic protons; ¹³C NMR: δ 165–170 ppm for carbonyl groups) .
  • Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+ at m/z 330.3) .
  • HPLC : Assess purity (>95% for biological assays) using C18 columns with acetonitrile/water gradients .

Basic: What preliminary biological activities have been reported?

Methodological Answer:

  • Antimicrobial Activity : MIC values of 8–16 µg/mL against Gram-positive bacteria due to oxadiazole-mediated enzyme inhibition .
  • Anticancer Potential : IC₅₀ of 12 µM in breast cancer cell lines (MCF-7), linked to apoptosis induction via caspase-3 activation .
  • Enzyme Inhibition : Moderate COX-2 inhibition (65% at 50 µM) attributed to hydrogen bonding with the oxadiazole ring .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Temperature Control : Higher yields (85%) at 100°C in microwave-assisted reactions vs. 72% at 80°C in conventional reflux .
  • Catalyst Screening : POCl₃ outperforms H₂SO₄ in cyclization efficiency (90% vs. 75% conversion) .
  • Workflow Automation : Continuous flow reactors reduce byproduct formation (purity >97%) .

Key Consideration : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) to terminate at optimal conversion .

Advanced: How do structural modifications impact biological activity?

Methodological Answer:

  • Substituent Effects :

    • 2-Methoxyethyl Group : Enhances solubility (LogP reduced from 3.2 to 2.8) and bioavailability .
    • Acetyl Group : Critical for hydrophobic interactions with enzyme active sites (SAR studies show 10× activity loss upon removal) .
  • Comparative Data :

    DerivativeIC₅₀ (MCF-7)MIC (S. aureus)
    Parent Compound12 µM8 µg/mL
    4-Nitrobenzamide Analog28 µM32 µg/mL
    Methoxyethyl → Methyl Substituent45 µM64 µg/mL

Advanced: How can computational methods elucidate mechanism of action?

Methodological Answer:

  • Molecular Docking : The oxadiazole ring forms hydrogen bonds with COX-2 (PDB: 5KIR; binding energy: −9.2 kcal/mol) .
  • MD Simulations : Predict stability of ligand-receptor complexes over 100 ns; RMSD <2 Å indicates stable binding .
  • QSAR Modeling : Correlate acetyl group electronegativity with anticancer activity (R² = 0.89) .

Advanced: How to address solubility challenges in in vitro assays?

Methodological Answer:

  • Co-solvent Systems : Use DMSO:PBS (1:9 v/v) to maintain solubility without cytotoxicity .
  • Nanoformulation : Encapsulation in PLGA nanoparticles improves aqueous solubility (from 0.1 mg/mL to 2.5 mg/mL) .
  • Pro-drug Design : Introduce phosphate esters at the acetyl group for pH-dependent release .

Advanced: Resolving contradictions in enzyme inhibition data across studies?

Methodological Answer:

  • Assay Standardization : Use recombinant enzymes (e.g., COX-2 from Cayman Chemical) to minimize batch variability .
  • Orthogonal Assays : Validate IC₅₀ via fluorescence polarization and calorimetry to confirm binding .
  • Control for Redox Activity : Include catalase in assays to rule out false positives from ROS generation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.